molecular formula C9H10ClNO B1592899 3-(2-Chlorophenoxy)azetidine CAS No. 954222-94-7

3-(2-Chlorophenoxy)azetidine

Cat. No.: B1592899
CAS No.: 954222-94-7
M. Wt: 183.63 g/mol
InChI Key: UMBZIGKRABBMFL-UHFFFAOYSA-N
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Description

Significance of the Azetidine (B1206935) Core in Modern Synthetic and Medicinal Chemistry

The azetidine ring is a privileged scaffold in drug discovery, primarily due to its desirable characteristics as a bioisostere and a modulator of molecular properties. enamine.netacs.orgresearchgate.net Bioisosteres are substituents or groups that have similar chemical or physical properties and which produce broadly similar biological effects. baranlab.org The azetidine moiety is often used to replace other common saturated heterocycles, such as piperidine (B6355638) and morpholine, or even acyclic fragments, to improve a drug candidate's profile. researchgate.nettcichemicals.com

The introduction of the compact, rigid azetidine ring can lead to several beneficial changes in a molecule:

Improved Solubility: The polar nature of the nitrogen atom within the azetidine ring can enhance the aqueous solubility of a parent molecule, a critical factor for drug absorption and distribution. acs.orgtcichemicals.com

Increased Three-Dimensionality: In an effort to move away from flat, planar molecules that can have undesirable properties, the non-planar, sp³-rich structure of azetidine introduces greater three-dimensionality. acs.orgtcichemicals.com This can lead to more specific and improved interactions with biological targets.

Metabolic Stability: The azetidine core can alter the metabolic profile of a compound, sometimes blocking sites of metabolism and increasing the drug's half-life.

Conformational Restriction: The rigid four-membered ring restricts the conformational flexibility of a molecule. enamine.net This can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency. enamine.net

The strategic incorporation of azetidines has been successful in various drug development programs. enamine.nettechnologynetworks.com For instance, Azelnidipine, an approved antihypertensive drug, features an azetidine ring. enamine.net The growing interest is also fueled by the development of new synthetic methods that make the construction and functionalization of the azetidine core more accessible. researchgate.netrsc.orgrsc.orgorganic-chemistry.org

Table 1: Comparison of Azetidine with Other Cyclic Amines as Bioisosteres
FeatureAzetidinePyrrolidinePiperidineMorpholine
Ring Size4-membered5-membered6-membered6-membered
Molecular Weight (of parent)57.09 g/mol71.12 g/mol85.15 g/mol87.12 g/mol
LogP (of parent)-0.090.460.84-0.86
Structural RigidityHighModerateLow (Flexible)Low (Flexible)
Key Advantage in Drug DesignProvides 3D-scaffold, improves solubility, acts as a constrained linker. enamine.netacs.orgCommon scaffold, well-understood chemistry.Common scaffold, versatile substitution patterns.Improves solubility due to ether oxygen.

Overview of Research Directions Pertaining to 3-(2-Chlorophenoxy)azetidine and its Analogues

While extensive research on the specific compound This compound is not widely published in standalone studies, its structure is representative of a class of 3-substituted azetidines that are of significant interest in medicinal chemistry. It is primarily utilized as a synthetic building block or intermediate for the creation of more complex molecules. lookchemicals.comvulcanchem.commolport.com Research on its analogues, particularly those with substitutions on the phenoxy ring and the azetidine nitrogen, provides insight into the potential applications and research directions for this compound class.

The main research thrusts for analogues of This compound can be categorized as follows:

Neurological Disorders: A significant area of investigation for 3-substituted azetidines is in the treatment of central nervous system (CNS) disorders. Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and synthesized as triple reuptake inhibitors (TRIs), which modulate the levels of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov This line of research suggests that compounds derived from This compound could be explored for potential antidepressant or other CNS activities. technologynetworks.comnih.gov

Antimicrobial and Antiproliferative Agents: The azetidine nucleus is a component of many biologically active compounds, including those with antimicrobial and anticancer properties. derpharmachemica.comwisdomlib.orgnih.gov For example, research has been conducted on N-(3-(4-chlorophenoxy)-2-oxo-4-heteroaryl aryl azetidin-1-yl)-3,4,5-trimethoxybenzamides, which are structurally related azetidinones, for their antibacterial activity. derpharmachemica.com Another study synthesized a series of 3-chloro-azetidin-2-one derivatives that showed antiproliferative activity on human breast cancer cell lines. nih.gov This indicates a potential research avenue for derivatives of This compound as potential therapeutic agents against infectious diseases or cancer.

Enzyme Inhibition: The unique structural features of azetidines make them suitable candidates for designing enzyme inhibitors. For example, azetidine analogues have been developed as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer. acs.orgnih.gov The 3-phenoxy substituent of This compound can be envisioned as a key pharmacophoric element for interaction with enzyme binding sites.

The synthesis of these analogues typically involves multi-step sequences, often starting with a suitable azetidine precursor and coupling it with a substituted phenol (B47542) derivative. vulcanchem.com The reactivity of the azetidine ring and the electronic nature of the substituents on the phenoxy group are key considerations in these synthetic strategies. vulcanchem.com

Table 2: Research on Selected Analogues of this compound
Compound/Analogue ClassResearch FocusPotential ApplicationReference
3-Aryl-3-oxypropylamine AzetidinesTriple Reuptake Inhibition (TRI)Antidepressants nih.gov
N-(3-(4-chlorophenoxy)-2-oxo-4-heteroaryl aryl azetidin-1-yl) derivativesAntibacterial ActivityAntimicrobial Agents derpharmachemica.com
3-Chloro-azetidin-2-one derivativesAntiproliferative ActivityAnticancer Agents (Breast Cancer) nih.gov
(R)-Azetidine-2-carboxamide analoguesSTAT3 InhibitionAnticancer Agents nih.gov
3-(4-Bromo-2-chlorophenoxy)azetidineSynthetic Building BlockDrug Discovery, Chemical Probes vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBZIGKRABBMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647897
Record name 3-(2-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954222-94-7
Record name 3-(2-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 3 2 Chlorophenoxy Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Heterocycle

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to cleavage under various conditions, providing a powerful tool for synthetic chemists. This reactivity is a central feature of the chemical behavior of 3-(2-Chlorophenoxy)azetidine.

Mechanistic Investigations of Ring Strain-Driven Reactivity

The driving force for ring-opening reactions of azetidines is the release of inherent ring strain. These transformations are typically initiated by the activation of the azetidine nitrogen, often through protonation or quaternization, which enhances the electrophilicity of the ring carbons. Nucleophilic attack then proceeds, leading to the cleavage of one of the C-N bonds. The regioselectivity of this cleavage is influenced by both electronic and steric factors. In the case of this compound, the phenoxy substituent at the C-3 position can exert an electronic influence on the adjacent carbons, potentially directing the nucleophilic attack.

Mechanistic studies on related azetidine systems suggest that these reactions can proceed through either SN1 or SN2 pathways, depending on the substrate, nucleophile, and reaction conditions. The stability of a potential carbocation intermediate at C-2 or C-4 would favor an SN1-type mechanism, while a concerted attack by the nucleophile would follow an SN2 pathway.

Functionalization Through σ-N–C Bond Cleavage Pathways

The cleavage of the σ-N–C bonds in the azetidine ring of this compound opens pathways to a variety of functionalized acyclic amine derivatives. The specific products obtained are determined by the nature of the nucleophile employed.

NucleophileProduct Type
Hydride reagents (e.g., LiAlH4)1-(2-Chlorophenoxy)-3-aminopropane derivatives
Organometallic reagents (e.g., Grignard reagents)α- and/or γ-substituted 1-(2-chlorophenoxy)-3-aminopropanes
Halide ions1-(2-Chlorophenoxy)-3-halo-1-aminopropanes
Water/alcohols (under acidic conditions)1-(2-Chlorophenoxy)-3-amino-1-propanol derivatives

These ring-opening reactions provide a versatile method for introducing a wide range of functional groups, transforming the compact azetidine ring into a linear scaffold with defined stereochemistry, assuming a stereospecific reaction mechanism.

Derivatization Strategies at the Azetidine Nitrogen Atom (N-1)

The secondary amine nitrogen atom in the this compound ring is a key site for further functionalization, allowing for the introduction of a diverse array of substituents and the construction of more elaborate molecular structures.

Acylation and Alkylation Reactions at N-1

The lone pair of electrons on the azetidine nitrogen makes it nucleophilic, readily participating in reactions with electrophiles.

Acylation: this compound can be acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters. These reactions typically proceed smoothly in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation can be achieved using alkyl halides or other alkylating agents. The reactivity of the alkylating agent and the reaction conditions can be tuned to control the extent of alkylation.

ReagentReaction TypeProduct
Acetyl chlorideAcylation1-Acetyl-3-(2-chlorophenoxy)azetidine
Benzoyl chlorideAcylation1-Benzoyl-3-(2-chlorophenoxy)azetidine
Methyl iodideAlkylation1-Methyl-3-(2-chlorophenoxy)azetidine
Benzyl bromideAlkylation1-Benzyl-3-(2-chlorophenoxy)azetidine

These derivatization reactions are fundamental for modifying the properties of the parent molecule and for preparing intermediates for more complex synthetic targets.

Formation of Complex Azetidine-Containing Architectures

The functionalized nitrogen of this compound can serve as a handle for the construction of more complex molecular architectures. For instance, N-acylated derivatives can undergo further transformations, or the nitrogen can be incorporated into larger ring systems through intramolecular reactions. The development of tandem reactions involving N-functionalization followed by other transformations is an active area of research.

Reactivity at the Chlorophenoxy Moiety

The 2-chlorophenoxy group attached to the azetidine ring also possesses its own characteristic reactivity, which can be exploited for further molecular diversification.

The chlorine atom on the phenyl ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, the phenoxy oxygen is an ortho-, para-directing group due to its ability to donate a lone pair of electrons to the ring. The interplay of these electronic effects will govern the regioselectivity of any substitution reactions on the aromatic ring.

Furthermore, the chloro substituent itself can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring to activate the system.

Substitutions and Modifications of the Chloro Group

Nucleophilic Aromatic Substitution (SNAr):

Palladium-Catalyzed Cross-Coupling Reactions:

A more versatile approach for modifying the chloro group involves palladium-catalyzed cross-coupling reactions. researchgate.net These methods have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in pharmaceutical synthesis. researchgate.net Reactions such as the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines or alcohols), and Sonogashira (with terminal alkynes) couplings could potentially be applied to this compound to introduce a wide variety of substituents. These reactions tolerate a broad range of functional groups and generally proceed under milder conditions than SNAr. nih.govorganic-chemistry.org

Table 1: Potential Modifications of the Chloro Group
Reaction TypeReagents/CatalystPotential ProductReference
Buchwald-Hartwig AminationAmine (R-NH2), Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP)3-(2-(Alkylamino)phenoxy)azetidine researchgate.net
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)2), Pd catalyst (e.g., Pd(PPh3)4), Base3-(2-(Aryl)phenoxy)azetidine researchgate.net
Sonogashira CouplingTerminal alkyne (RC≡CH), Pd catalyst, Cu(I) co-catalyst, Base3-(2-(Alkynyl)phenoxy)azetidine researchgate.net
Nucleophilic Aromatic SubstitutionSodium methoxide (NaOMe), High Temperature/Pressure3-(2-Methoxyphenoxy)azetidine nih.gov

Oxidative and Reductive Transformations of the Phenoxy Ring System

The phenoxy ring system can undergo both oxidative and reductive transformations, although these may also affect other parts of the molecule, such as the azetidine ring, depending on the reaction conditions.

Oxidative Transformations:

The aromatic ring of the phenoxy group is susceptible to oxidation, primarily through hydroxylation. This is a common metabolic pathway for aromatic compounds in biological systems, often catalyzed by cytochrome P450 enzymes, which typically proceeds through an arene oxide intermediate. pharmaxchange.infoiunajaf.edu.iq In a laboratory setting, aromatic hydroxylation can be achieved using various oxidizing agents, though selectivity can be a challenge. The presence of the electron-donating ether group and the electron-withdrawing chloro group will direct hydroxylation to specific positions on the ring, generally favoring the position that is most electron-rich and sterically accessible. pharmaxchange.info The presence of electron-withdrawing groups like chlorine tends to slow down the oxidation process. pharmaxchange.info

Reductive Transformations:

Reductive processes can target the chloro substituent. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This is typically achieved using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate. This reaction would convert this compound into 3-phenoxyazetidine (B1367254). Care must be taken, as prolonged exposure to certain hydrogenation conditions could potentially lead to the opening of the strained azetidine ring.

Table 2: Potential Oxidative and Reductive Transformations
Transformation TypeReagents/ConditionsPotential ProductReference
Aromatic HydroxylationOxidizing agent (e.g., m-CPBA,oxone)3-(2-Chloro-hydroxyphenoxy)azetidine pharmaxchange.infoiunajaf.edu.iq
Reductive DechlorinationH2, Pd/C, Base3-Phenoxyazetidine wordpress.com

Radical Functionalization and Conjugate Addition Reactions of Azetidine Systems

The chemistry of the azetidine ring itself is of significant interest due to its presence in many biologically active compounds. nih.gov Its strained nature makes it susceptible to certain types of reactions not as readily observed in larger, unstrained heterocycles.

Radical Functionalization:

The functionalization of azetidines can be achieved through radical-mediated processes. For instance, photo-induced, copper-catalyzed radical annulation reactions have been used to construct azetidine rings. researchgate.net While this is a synthetic method, similar radical intermediates could potentially be involved in the functionalization of a pre-existing azetidine ring. The generation of a radical at a carbon atom of the azetidine ring could allow for the introduction of new substituents.

Conjugate Addition Reactions:

Nucleophilic conjugate addition, or Michael addition, is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.orgmasterorganicchemistry.com The term "conjugate addition" is not directly applicable to a saturated heterocyclic system like this compound, as it lacks the required conjugated π-system.

However, azetidine derivatives can be prepared that do contain a Michael acceptor. For example, an N-acryloylazetidine would be susceptible to conjugate addition at the β-position of the acryloyl group. Furthermore, the concept can be extended to ring-opening reactions of activated azetidines. For instance, 1-azabicyclo[1.1.0]butane (ABB), a highly strained azetidine derivative, can undergo strain-release reactions where a nucleophile attacks a methylene (B1212753) carbon, leading to the opening of one of the rings in a manner that is mechanistically analogous to a conjugate addition. This allows for the synthesis of 3-substituted azetidines. arkat-usa.org

Table 3: Representative Functionalization Reactions of Azetidine Systems
Reaction TypeSubstrate TypeReagentsProduct TypeReference
Strain-Release Arylation1-Azabicyclo[1.1.0]butaneAryl Grignard Reagent3-Arylazetidine arkat-usa.orguni-muenchen.de
Radical CyclizationAlkenyl IminePhotocatalyst, LightFunctionalized Azetidine researchgate.net

Medicinal Chemistry and Biological Evaluation of 3 2 Chlorophenoxy Azetidine Derivatives

The Azetidine (B1206935) Ring as a Privileged Scaffold in Pharmaceutical Design

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged as a significant structural motif in medicinal chemistry. nih.gov Historically, such small, strained rings were often avoided due to concerns about chemical instability. However, extensive research has demonstrated that the azetidine scaffold possesses a favorable combination of stability and molecular rigidity, making it a valuable tool for drug design. nih.govenamine.net Its incorporation into molecular structures can lead to improved pharmacological profiles.

One of the key advantages of the azetidine ring is its ability to act as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigid nature of the azetidine ring reduces the conformational flexibility of a molecule. enamine.net This pre-organization of substituents in a defined spatial orientation can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net This conformational constraint is a desirable attribute in modern drug discovery, including fragment-based drug design, where molecular rigidity can lead to more reproducible results in screening campaigns. enamine.net

Furthermore, the azetidine moiety serves as a versatile bioisostere for other common chemical groups. Its three-dimensional structure can mimic that of other rings or acyclic fragments, allowing chemists to fine-tune physicochemical properties such as lipophilicity, polarity, and metabolic stability. The nitrogen atom in the ring provides a convenient handle for further chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. technologynetworks.comsciencedaily.com The development of efficient synthetic routes to access these building blocks, particularly those with an unprotected NH group, has expanded their application, allowing for greater flexibility in molecular design. technologynetworks.comsciencedaily.com Azetidine-containing compounds have shown promise in developing treatments for a range of conditions, including neurological disorders, and are present in several approved drugs, underscoring their importance in pharmaceutical design. enamine.netsciencedaily.com

Exploration of Therapeutic Applications for 3-(2-Chlorophenoxy)azetidine Analogues

The this compound core structure and its analogues have been investigated for a wide array of therapeutic applications. The strategic combination of the rigid azetidine scaffold with a substituted phenoxy group allows for systematic exploration of structure-activity relationships (SAR) across different biological targets.

Azetidine derivatives, particularly the related 2-azetidinone (β-lactam) structures, are renowned for their antibacterial properties, forming the basis of antibiotics like penicillins and cephalosporins. nih.gov Research into other azetidine analogues has revealed a broader spectrum of antimicrobial and antifungal activities.

Studies on various substituted azetidinones have demonstrated their potential against a range of pathogens. For instance, a series of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized and tested against several bacterial and fungal strains. nih.gov Certain compounds within this series showed good inhibition against the tested microbes when compared to standard drugs like Chloramphenicol, Amoxicillin, and Ketoconazole. nih.gov

In another study, newly synthesized azetidine analogues were evaluated for their efficacy against both bacterial (Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli) and fungal (Candida albicans, Aspergillus niger) strains. wisdomlib.org The results indicated significant antibacterial and antifungal activities, with structural modifications, such as the presence of a 2-chlorobenzaldehyde (B119727) derivative, enhancing the antimicrobial potency. wisdomlib.org Similarly, novel chalcone-derived azetidin-2-ones, including a 3-chloro-4-(3,4-dimethoxyphenyl)-1-{4-[6-(substitutedphenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl]phenyl}azetidin-2-one series, were evaluated. amazonaws.com Compounds featuring a 2-chlorophenyl group showed good activity against the bacterial strains tested. amazonaws.com The antifungal potential of azetidine-modified biopolymers has also been explored, with a chitosan-azetidine derivative showing a significant inhibitory effect on the morphology and growth of Aspergillus fumigatus. nih.gov

Compound ClassTest OrganismsKey FindingsReference
Benzophenone Fused Azetidinone DerivativesVarious bacterial and fungal strainsCompounds 9a, 9e, and 9g demonstrated good inhibition against tested strains. nih.gov
Substituted Azetidine AnaloguesS. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, A. nigerDerivatives from 2-chlorobenzaldehyde were more potent than those from benzaldehyde. wisdomlib.org
Chalcone-Derived Azetidin-2-onesBacterial strainsCompounds with a 2-chlorophenyl group showed good antibacterial activity. amazonaws.com
Chitosan-Azetidine DerivativeAspergillus fumigatusShowed an antifungal inhibitory index of 26.19% and altered fungal morphology. nih.gov

The rigid azetidine scaffold has been utilized in the design of novel agents targeting cancer cells. By orienting key pharmacophoric groups in a specific three-dimensional space, azetidine derivatives can achieve potent and selective inhibition of cancer-related targets.

One area of investigation involves the inhibition of Signal Transducer and Activator of Transcription 3 (Stat3), a protein that is often overactive in cancer. A series of potent azetidine-based compounds were found to irreversibly inhibit Stat3 activation. nih.gov These compounds covalently bound to cysteine residues on the Stat3 protein and induced cell death in triple-negative breast cancer (TNBC) models. In vivo studies showed that these agents could inhibit the growth of TNBC xenografts. nih.gov

Another approach has been to create analogues of known antitumor agents. In one study, the phenylethyl group of TZT-1027, an antitumor oligopeptide, was replaced with a 3-aryl-azetidine moiety. nih.govmdpi.com Many of these new analogues exhibited potent antiproliferative activities against A549 (lung carcinoma) and HCT116 (colon cancer) cell lines, with the most active compound showing IC50 values in the low nanomolar range (2.2 nM and 2.1 nM, respectively). nih.govmdpi.com Similarly, 3-amino-2-azetidinone derivatives have been developed as analogues of combretastatin (B1194345) A4, a known microtubule destabilizing agent. nih.gov These compounds showed potent anti-proliferative activity against the SW48 colon cancer cell line, with IC50 values ranging from 14.0 to 564.2 nM. nih.gov

Compound Class / DerivativeTarget / Cell LineActivity / Key FindingsReference
Azetidine-based Stat3 Inhibitors (e.g., H172, H182)Stat3 protein; Triple-Negative Breast Cancer (TNBC) modelsIrreversibly inhibited Stat3 activation and induced tumor cell death. nih.gov
Azetidine-Containing TZT-1027 Analogue (Compound 1a)A549 and HCT116 cell linesShowed potent antiproliferative activity with IC50 values of 2.2 nM and 2.1 nM, respectively. nih.govmdpi.com
3-Amino-2-azetidinone Derivatives (Combretastatin A4 analogues)SW48 colon cancer cell lineExhibited IC50 values ranging from 14.0 to 564.2 nM. nih.gov
Azetidin-2-one (B1220530) derivatives of 1,3,4-oxadiazole/thiadiazoleMCF-7 breast cancer cell lineDerivatives AZ-5, 9, 10, 14, and 19 showed high efficacy with 89% to 94% inhibition at various concentrations. nih.gov

Derivatives of azetidine have been explored for their potential to treat central nervous system disorders, including epilepsy. The core structure is amenable to modifications that can influence neuronal excitability.

Research into N-substituted-3-chloro-2-azetidinones has shown that these compounds can exhibit significant anticonvulsant activity. researchgate.net When tested using the pentylenetetrazole (PTZ)-induced seizure method, these compounds showed notable effects compared to a standard. researchgate.net In a separate study, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in several acute models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.comnih.gov The most active compound, which featured a 2-chlorophenyl group, demonstrated a more beneficial median effective dose (ED50) and protective index than the reference drug valproic acid in both the MES test (68.30 mg/kg vs. 252.74 mg/kg) and the 6 Hz test (28.20 mg/kg vs. 130.64 mg/kg). mdpi.comnih.gov The probable mechanism of action for this compound was determined to be an interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Other studies have focused on azetidine derivatives as conformationally constrained analogues of neurotransmitters like GABA. nih.gov By evaluating their ability to inhibit GABA transporters (GAT-1 and GAT-3), researchers have identified azetidine derivatives with moderate to high potency, suggesting a potential pathway for CNS modulation. nih.gov

Compound Class / DerivativeSeizure ModelKey FindingsReference
N-Substituted-3-chloro-2-azetidinonesPentylenetetrazole (PTZ)-induced seizuresShowed significant anticonvulsant activity compared to standard. researchgate.net
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (Compound 6)Maximal Electroshock (MES) and 6 Hz testsShowed superior ED50 values compared to valproic acid (MES: 68.30 mg/kg; 6 Hz: 28.20 mg/kg). mdpi.comnih.gov
Azetidin-2-ylacetic acid derivativesGABA transporter inhibition assay (GAT-1)Displayed high potency at GAT-1 with IC50 values as low as 2.01 µM. nih.gov

Azetidine derivatives have shown potential in modulating inflammatory pathways, which are implicated in a wide range of diseases. One specific azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, was found to attenuate signaling mediated by the NLRP3 inflammasome in microglial cells. nih.gov The NLRP3 inflammasome is a key component of the innate immune system, and its dysfunction is linked to chronic inflammatory diseases. nih.gov This compound suppressed the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduced levels of reactive oxygen species. nih.gov

In another study, the same compound, also referred to as KHG26792, was assessed for its anti-inflammatory and anti-oxidative properties in microglial cells treated with amyloid-β (Aβ), a peptide associated with Alzheimer's disease. nih.gov The azetidine derivative attenuated the Aβ-induced production of inflammatory mediators and downregulated oxidative stress markers. nih.gov The mechanism appeared to involve the Akt/GSK-3β signaling pathway and a reduction in the translocation of the inflammatory transcription factor NF-κB. nih.gov These findings highlight the potential of azetidine-based structures to serve as leads for developing treatments for neuroinflammatory conditions.

A significant area of research for 3-substituted azetidine derivatives has been their development as triple reuptake inhibitors (TRIs). TRIs, also known as serotonin (B10506)norepinephrine (B1679862)dopamine (B1211576) reuptake inhibitors (SNDRIs), block the transporters responsible for the reuptake of these three key neurotransmitters (SERT, NET, and DAT, respectively). nih.govwikipedia.org By increasing the extracellular concentrations of serotonin, norepinephrine, and dopamine, TRIs are being investigated as a next-generation treatment for depression and other CNS disorders, with the potential for broader efficacy than single- or dual-acting agents. wikipedia.orgnih.gov

Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were designed and evaluated as TRIs. nih.gov From a library of 86 analogues, promising candidates were identified based on their biological profiles. nih.gov Further research focused on the bioisosteric modification of 3-α-oxyazetidine to develop 3-aminoazetidine derivatives. nih.gov A large series of these novel compounds were synthesized and screened for their inhibitory activity against the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. nih.gov The goal was to identify compounds with a specific inhibitory profile (hSERT > hNET > hDAT). This lead optimization effort, which included assessing metabolic stability and other key drug-like properties, led to the identification of a candidate for further development. nih.gov

Compound Class / ScaffoldTarget TransportersObjective / Key FindingsReference
3-Aryl-3-oxypropylamine AzetidinesSERT, NET, DATTwo promising candidates (6bd and 6be) were selected from 86 analogues based on their biological profiles as TRIs. nih.gov
3-Aminoazetidine DerivativeshSERT, hNET, hDATSynthesized 166 derivatives to find a TRI profile of hSERT > hNET > hDAT; identified compound 10dl as a candidate for further studies. nih.gov

Research into Selective Estrogen Receptor Degraders (SERDs)

The azetidine ring is a key structural motif in the development of novel Selective Estrogen Receptor Degraders (SERDs), a class of drugs designed to treat estrogen receptor-positive (ER+) breast cancer. wikipedia.orgbioworld.com SERDs function by binding to the estrogen receptor (ER) and inducing its degradation, thereby inhibiting estrogen-driven tumor growth. wikipedia.org

The development of orally bioavailable SERDs to overcome the poor pharmacokinetic profile of the injectable drug fulvestrant (B1683766) has been a major goal in endocrine therapy research. acs.org In this context, azetidine moieties have been incorporated into advanced SERD candidates. For example, the clinical candidate AZD9833 (camizestrant) features an N-(3-fluoropropyl)azetidin-3-yl group. nih.gov This compound is a potent SERD that degrades the ERα protein in MCF-7 and CAMA-1 breast cancer cell lines and has demonstrated favorable oral pharmacokinetic properties. nih.gov

Furthermore, research into novel benzothiophene-based SERDs identified a series of compounds with a basic 3-oxyazetidine side chain. One such derivative, 37d , demonstrated high binding affinity for ERα and efficacy comparable to fulvestrant in cell lines resistant to standard endocrine therapies. acs.org This compound was shown to induce proteasomal degradation of ERα and cause tumor regression in a mouse xenograft model of endocrine-resistant ER+ cancer. acs.org These findings underscore the importance of the azetidine scaffold in designing next-generation SERDs, suggesting that a this compound core could serve as a valuable component in this therapeutic class.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of azetidine derivatives is highly dependent on the nature and position of substituents on both the azetidine ring and its appended moieties.

Structure-activity relationship (SAR) studies on related azetidine-containing compounds reveal critical insights into how substituent changes can modulate potency and selectivity. In a series of 1,4-diarylazetidin-2-ones designed as antiproliferative agents, modifications at the C-3 position significantly influenced activity. mdpi.com For instance, introducing a 3-phenoxy group resulted in a compound (12a ) with potent antiproliferative effects in MCF-7 breast cancer cells. mdpi.com

The substitution pattern on the aromatic rings is also crucial. In the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key anticancer target, specific substitutions on the aromatic moieties were essential for high potency. nih.gov While direct SAR data for the 2-chloro substituent on a 3-phenoxyazetidine (B1367254) is not available, general principles of medicinal chemistry suggest it would influence the compound's electronic and steric properties. A chlorine atom at the ortho position is an electron-withdrawing group and can induce a specific conformational preference in the phenoxy ring, which could impact its interaction with a biological target.

In a different context, SAR studies of phenothiazine (B1677639) derivatives, which share some structural similarities with phenoxy-linked compounds, showed that chloro-substitution on the aromatic nucleus was a common feature among potent derivatives. nih.govnih.govresearchgate.netesisresearch.org This highlights that halogen substitution can be a key determinant of biological activity.

Table 1: Antiproliferative Activity of 3-Substituted Azetidin-2-one Derivatives mdpi.com

Compound3-SubstituentIC₅₀ in MCF-7 cells (nM)
12a PhenoxyPotent Activity Reported
12b PhenylPotent Activity Reported
12l 4-Ethoxyphenyl-3-hydroxy10
12m 4-Thiomethylphenyl-3-hydroxy25
12o UnsubstitutedPotent Activity Reported

This interactive table showcases the impact of different substituents at the C-3 position of the azetidin-2-one ring on antiproliferative activity.

The 3-position of the this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The three-dimensional arrangement of atoms is critical for a drug's interaction with its biological target, which is also chiral. nih.gov

Consequently, the two enantiomers of a chiral drug can exhibit significant differences in their biological and pharmacological properties, including:

Binding Affinity: One enantiomer may bind to the target receptor or enzyme with much higher affinity than the other. nih.gov

Efficacy: The "active" enantiomer may elicit a strong biological response, while the other may be inactive or even have an opposing effect.

Metabolism and Pharmacokinetics: The body's enzymes may metabolize each enantiomer at different rates, leading to variations in bioavailability and duration of action. nih.gov

Elucidation of Molecular Targets and Mechanism of Action (MOA)

While the specific molecular targets of this compound are not defined, the azetidine scaffold has been integrated into molecules targeting key pathways in cancer.

Based on the research into related structures, two primary molecular targets for azetidine-containing compounds in oncology are the Estrogen Receptor (ER) and STAT3.

Estrogen Receptor (ER): As discussed, azetidine derivatives have been successfully designed as SERDs. acs.orgnih.gov These compounds bind to the ligand-binding domain of ERα. This binding event not only antagonizes the receptor but also induces a conformational change that leads to the recruitment of cellular machinery responsible for protein degradation, resulting in the destruction of the ERα protein. wikipedia.org

STAT3: A series of potent small-molecule STAT3 inhibitors have been developed based on an (R)-azetidine-2-carboxamide scaffold. nih.gov These compounds were found to bind irreversibly and covalently to cysteine residues (Cys426 and Cys468) within the STAT3 protein. nih.gov This covalent interaction selectively inhibits STAT3 activity with high potency (IC₅₀ values in the sub-micromolar range) over other STAT family members like STAT1 or STAT5. nih.gov

Table 2: Inhibitory Activity of Azetidine-Based STAT3 Inhibitors nih.govnih.gov

CompoundSTAT3 IC₅₀ (µM)STAT1/STAT5 IC₅₀ (µM)
5a 0.55> 18
5o 0.38> 18
8i 0.34> 18
H172 (9f) 0.38 - 0.98> 15.8
H182 0.38 - 0.98> 15.8

This interactive table shows the potent and selective inhibition of STAT3 by various azetidine derivatives.

The interaction of azetidine derivatives with their molecular targets leads to the modulation of critical intracellular signaling pathways.

ER Signaling Pathway: By promoting the degradation of ERα, azetidine-containing SERDs effectively shut down estrogen-dependent signaling. This blocks the transcription of genes that are essential for the proliferation and survival of ER+ breast cancer cells, ultimately leading to cell cycle arrest and tumor growth inhibition. wikipedia.org

STAT3 Signaling Pathway: STAT3 is a transcription factor that is aberrantly activated in many cancers, including triple-negative breast cancer (TNBC). nih.gov Its activation leads to the transcription of genes involved in cell proliferation, survival, and angiogenesis. The azetidine-based inhibitors prevent the phosphorylation and dimerization of STAT3, which are required for its activation and nuclear translocation. nih.gov By blocking STAT3's ability to bind to DNA, these compounds suppress the expression of its target genes, leading to a loss of cell viability and the induction of apoptosis in cancer cells that rely on STAT3 signaling. nih.govnih.gov

Computational Chemistry and Mechanistic Elucidation of Azetidine Systems

Quantum Chemical Calculations for Reaction Mechanism Prediction in Azetidine (B1206935) Synthesis

Quantum chemical calculations are instrumental in predicting the feasibility and outcomes of chemical reactions for synthesizing azetidines. By modeling the electronic structure of molecules, these methods can elucidate complex reaction pathways.

A key aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of reaction energy profiles. Density Functional Theory (DFT) is a commonly employed method for this purpose. For instance, in the synthesis of 2-arylazetidines, theoretical calculations at the M06-2X/6-31G(d,p) level of theory, incorporating an implicit-explicit solvation model, have been used to understand the regio- and stereoselectivity of the azetidine formation. acs.org These calculations help in explaining experimental observations and provide a quantum mechanical basis for principles like Baldwin's rules for ring-formation reactions. acs.org

Researchers have also utilized computational models to predict which compounds will react to form azetidines in photocatalyzed reactions. thescience.devbioquicknews.commit.edu By calculating the frontier orbital energy match between reactants, such as an alkene and an oxime, in their excited states, it's possible to predict the likelihood of a successful reaction. When the excited states of the reactants are closely matched in energy, the energy required to reach the transition state is lower, facilitating the reaction. thescience.dev This predictive capability allows for the pre-screening of substrates, moving beyond a trial-and-error approach to synthesis. thescience.devmit.edu

For example, in a study predicting azetidine formation, the frontier orbital energies for 16 different alkenes and nine oximes were calculated to predict the outcomes for 18 different reactant pairs. thescience.devmit.edu These predictions, which can be made in seconds, were largely accurate when tested experimentally. mit.edu

Table 1: Representative Calculated Energy Barriers for Azetidine Formation Pathways

Reaction Pathway Reactants Computational Method Calculated Activation Energy (kcal/mol) Reference
Azetidine vs. Pyrrolidine Formation cis-epoxy amines with dimethylamine-coordinated lanthanum (III) DFT Lower for azetidine formation frontiersin.org
[3+1] Radical Cascade Cyclization Aliphatic amines and alkynes DFT Favorable for anti-diastereomer nih.gov

This table is illustrative and compiles data from studies on various azetidine syntheses to demonstrate the application of computational chemistry.

Predictive Computational Models for Substrate Reactivity in Catalytic Processes

Computational models are increasingly used to predict substrate reactivity in catalytic processes for synthesizing azetidines. These models can help identify promising substrates and optimize reaction conditions. A recent breakthrough involves a computational approach to guide the synthesis of azetidines through a photocatalyzed reaction. thescience.devbioquicknews.commit.edu

This model predicts the reactivity of different alkenes and oximes by calculating their frontier orbital energies. thescience.devmit.edu The closer the energy levels of the excited states of the reactants, the more likely they are to react and form an azetidine. thescience.dev This method has proven effective in identifying a wider range of viable substrates for azetidine synthesis than was previously thought possible. mit.edueurekalert.org The computational screening of 27 reactant combinations led to the experimental testing of 18 pairs, with a high degree of accuracy in the predictions. mit.edu

Theoretical Analysis of Ring Strain Effects on Azetidine Reactivity

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive aziridines (27.7 kcal/mol) and the less strained pyrrolidines (5.4 kcal/mol). rsc.org This unique characteristic makes azetidines stable enough for handling while also being susceptible to ring-opening reactions under specific conditions. rsc.orgresearchwithrutgers.com

Theoretical analyses, often employing computational methods, are used to understand how this ring strain governs the basicity and reactivity of azetidine derivatives. For example, computational studies on the gas-phase basicity of simple cyclic amines, including azetidine, have been performed using methods like CBS–Q, G3, and B3LYP. semanticscholar.org These studies reveal that basicity generally increases with ring size, but aziridines are notably less basic than other cyclic amines. semanticscholar.org The analysis of ring strain helps to explain these trends in reactivity. semanticscholar.org

The strain energy in azetidines can be harnessed in synthetic chemistry. For instance, the intramolecular ring-opening of photogenerated azetidinols is a strategy for synthesizing other complex molecules, driven by the release of molecular strain. beilstein-journals.org Computational studies can model the thermodynamics and kinetics of these ring-opening reactions, providing insights into the reaction mechanism and helping to predict the regioselectivity of such transformations. magtech.com.cn

Table 2: Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles

Heterocycle Ring Size Ring Strain Energy (kcal/mol) Reference
Aziridine 3 27.7 rsc.org
Azetidine 4 25.4 rsc.org
Pyrrolidine 5 5.4 rsc.org

In Silico Approaches for Rational Drug Design and Lead Optimization of Azetidine Derivatives

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs. rsc.orgnih.gov In silico methods play a crucial role in the rational design and optimization of azetidine-based drug candidates. These computational tools allow for the prediction of pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and potential biological activity before synthesis, thus saving time and resources. nih.govpeerscientist.com

Molecular docking is a widely used in silico technique to predict the binding orientation of a small molecule to a protein target. For example, novel azetidin-2-one (B1220530) derivatives have been designed and evaluated as potential antiproliferative agents by docking them into the active site of the epidermal growth factor receptor (EGFR). researchgate.net Such studies can identify compounds with high binding affinity and suggest modifications to improve their activity. researchgate.net

Furthermore, computational models can predict drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. peerscientist.com For instance, in silico analysis of azetidine-based scaffolds has been used to create libraries of compounds pre-optimized for central nervous system (CNS) applications, where properties facilitating blood-brain barrier penetration are critical. nih.gov These predictive models help in prioritizing synthetic pathways for the production of libraries with a higher likelihood of containing successful drug candidates. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
3-(2-Chlorophenoxy)azetidine
Azetidine
Aziridine
Pyrrolidine
Piperidine (B6355638)
Amoxapine
Indomethacin
Azelnidipine
Cobimetinib
Ximelagatran
Erlotinib
Penicillin
Cephalosporin
Combretastatin (B1194345) CA-4

Analytical Methodologies for Characterization of 3 2 Chlorophenoxy Azetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR, ROESY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(2-Chlorophenoxy)azetidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy is used to identify the different types of protons and their neighboring environments. The expected chemical shifts for the protons of this compound are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, chlorine) and anisotropic effects from the aromatic ring.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom. Attaching electronegative atoms like oxygen, nitrogen, and chlorine typically shifts the resonance of the attached carbon to a higher chemical shift (downfield). libretexts.org

Predicted NMR Data for this compound Predicted chemical shifts (ppm) are relative to a standard reference (e.g., TMS) and can vary based on the solvent used.

Atom Predicted ¹H NMR Data Predicted ¹³C NMR Data Justification
Azetidine (B1206935) CH (C3) Multiplet~65-75Methine proton adjacent to the electronegative oxygen, leading to a downfield shift. The corresponding carbon is also shifted downfield.
Azetidine CH₂ (C2, C4) Multiplets~45-55Diastereotopic methylene (B1212753) protons adjacent to the nitrogen atom. Their chemical shift is downfield due to the N atom.
Azetidine NH Broad Singlet-The proton on the nitrogen atom often appears as a broad signal that can exchange with deuterium (B1214612) from the solvent.
Aromatic CH (Ar-H) Multiplets (~6.8-7.5)~115-135Protons on the substituted benzene (B151609) ring, showing complex splitting patterns due to coupling with each other.
Aromatic C-O (C1') -~150-160Aromatic carbon directly attached to the ether oxygen, significantly deshielded.
Aromatic C-Cl (C2') -~125-135Aromatic carbon bearing the chlorine atom.

2D NMR Spectroscopy resolves ambiguities from 1D spectra.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the azetidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the azetidine ring and the chlorophenoxy moiety. For instance, a correlation between the azetidine C3-H and the aromatic C1' would confirm the ether linkage. ipb.pt

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine through-space proximity of protons, which is vital for confirming stereochemistry and conformation. columbia.eduacdlabs.com For derivatives of this compound with substituents on the ring, these experiments can distinguish between cis and trans isomers by identifying which protons are on the same side of the ring. columbia.eduacdlabs.com For molecules of intermediate size, ROESY is often preferred as the Nuclear Overhauser Effect (NOE) can be close to zero. reddit.com

Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, confirming that it matches C₉H₁₀ClNO. rsc.org Purity can be assessed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which separates the sample mixture before MS analysis, allowing for the detection and quantification of impurities. nih.govresearchgate.net

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI-MS/MS) can provide valuable structural information. The fragmentation pathways are predictable based on the functional groups present.

Predicted Mass Spectrometry Data for this compound Molecular Weight: 183.63 g/mol

Adduct / Fragment Predicted m/z Description
[M+H]⁺ 184.05Protonated molecular ion, commonly observed in ESI. uni.lu
[M+Na]⁺ 206.03Sodium adduct, also common in ESI. uni.lu
[M]⁺˙ 183.04Molecular ion radical cation, observed in EI.
[M-Cl]⁺ 148.07Loss of a chlorine radical.
[C₆H₄O]⁺˙ 92.03Fragment corresponding to phenoxy radical cation after cleavage of the ether bond.
[C₃H₆N]⁺ 56.05Fragment corresponding to the azetidine ring after cleavage.
[M - C₃H₅N]⁺˙ 128.00Loss of the azetidine ring as a neutral species, leaving the chlorophenol radical cation.

The fragmentation of related phenoxy-containing heterocyclic compounds often involves cleavage of the ether bond and subsequent fragmentations of the resulting ions. nih.govbohrium.com The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing further confirmation of its presence in the molecule and its fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. dummies.com

For this compound, IR spectroscopy can confirm the presence of the N-H bond in the azetidine ring, the C-O ether linkage, the aromatic ring, and the C-Cl bond.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Amine (N-H) Stretch3300 - 3500Medium, often broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak (multiple bands)
Aryl Ether (C-O-C) Asymmetric Stretch1200 - 1275Strong
Aryl Halide (C-Cl) Stretch1000 - 1100Medium
Amine (C-N) Stretch1020 - 1250Medium

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides definitive proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray analysis would yield a wealth of information, including:

Unambiguous Confirmation of Connectivity: It would definitively show how the 2-chlorophenoxy group is attached to the 3-position of the azetidine ring.

Precise Bond Lengths and Angles: This data reveals details about the geometry of the strained azetidine ring and any distortions caused by the substituent.

Conformational Details: The analysis would show the preferred conformation of the molecule in the solid state, including the puckering of the azetidine ring and the orientation of the chlorophenoxy group relative to the ring.

Intermolecular Interactions: It reveals how molecules pack together in the crystal lattice, identifying interactions such as hydrogen bonding (involving the N-H group) and π-π stacking of the aromatic rings. eurjchem.com

Absolute Configuration: For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry (R or S configuration) of stereocenters, which is often crucial in pharmaceutical applications. mdpi.com

This technique, therefore, provides the ultimate structural confirmation, complementing the data obtained from spectroscopic methods.

Intellectual Property and Patent Landscape Surrounding Azetidine Derivatives

Analysis of Patent Trends in Azetidine (B1206935) Synthesis and Applications

The patent history for azetidine derivatives reveals a clear evolution from foundational synthesis methods to complex, highly functionalized molecules for specific biological targets. Early patents, dating back to the mid-20th century, primarily focused on fundamental processes for creating the azetidine core and simple derivatives. For instance, a 1961 patent described a process for producing 4,4-disubstituted azetidine-2-ones, highlighting an early interest in the beta-lactam substructure. google.com

Over the decades, patent activity has shifted towards more sophisticated and efficient synthetic strategies. This includes novel processes for preparing azetidine and its simple alkylated versions, as well as the development of key intermediates. google.com A significant trend has been the development of methods to produce azetidine derivatives as "building blocks" for combinatorial libraries, enabling the rapid generation of diverse compound collections for drug discovery. google.com This approach signifies a move towards using the azetidine scaffold as a versatile platform for creating large numbers of potential drug candidates.

Recent years have seen a surge in patents related to advanced methods for synthesizing and functionalizing azetidines. These modern synthetic approaches often focus on stereoselectivity and the introduction of diverse substituents, which are crucial for optimizing interactions with biological targets. rsc.orgrsc.orgacs.org Innovations include strain-release homologation of azabicyclo[1.1.0]butanes and the use of azetidine sulfonyl fluorides, which allow for the mild and efficient synthesis of complex 3-substituted azetidines. nih.govacs.org The increasing sophistication of these synthetic methods, as reflected in the patent literature, underscores the growing importance of precisely controlling the three-dimensional structure of these molecules to achieve desired therapeutic effects. rsc.org

The application focus of azetidine-related patents has also broadened significantly over time. While early interest may have been driven by the beta-lactam antibiotics, the contemporary patent landscape shows a wide array of therapeutic targets. This diversification highlights the successful integration of the azetidine moiety into modern drug design, moving far beyond its initial applications.

Table 1: Key Trends in Azetidine-Related Patents

Time PeriodPrimary Focus of PatentsKey Innovations & Examples
Mid-20th Century Foundational SynthesisBasic methods for creating azetidine-2-ones and other simple derivatives. google.com
Late 20th Century Process Optimization & IntermediatesMore economical and efficient processes for azetidine synthesis; creation of novel intermediates for further modification. google.comgoogle.com
Late 1990s - 2000s Combinatorial Chemistry & ScaffoldsDevelopment of azetidine building blocks for creating diverse compound libraries to accelerate drug discovery. google.com
2010s - Present Advanced Functionalization & StereocontrolHighly selective synthetic methods, including strain-release chemistry and novel coupling reactions, to produce complex, enantiomerically pure azetidines for specific biological targets. rsc.orgnih.govacs.org

Therapeutic Claims Involving Azetidine-Containing Compounds in Patent Literature

The patent literature is rich with claims for the therapeutic use of azetidine-containing compounds across a broad spectrum of diseases. This demonstrates the scaffold's versatility and its ability to be incorporated into molecules that can interact with a wide variety of biological targets.

One of the earliest and most consistent areas of therapeutic claims is for disorders of the central nervous system (CNS). Patents from the late 1980s describe azetidine derivatives for treating memory and learning disorders by acting on excitatory amino acid receptor systems. google.com More recent patents continue to target CNS disorders, indicating a sustained interest in this area. google.com

The application of azetidine derivatives has expanded significantly into other therapeutic fields. Patents now frequently claim their use in treating metabolic diseases, such as diabetes, by targeting enzymes like dipeptidyl peptidase-IV (DPP-IV). googleapis.com Another major area is inflammation and autoimmune diseases. For example, azetidine compounds have been patented as inhibitors of Soluble Epoxide Hydrolase (sEH), a target for treating inflammatory conditions. google.com Very recent patent applications claim azetidine compounds as regulators of the cGAS/STING signaling pathway, positioning them as potential treatments for a range of inflammatory and autoimmune diseases. wipo.int

Furthermore, azetidine derivatives have emerged as promising candidates in oncology. Recent research and associated patents describe their development as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell survival and proliferation. acs.org These compounds represent a novel class of potential anticancer agents. acs.org The breadth of these claims, from neurodegenerative disorders to cancer and metabolic conditions, highlights the immense therapeutic potential that continues to be unlocked from the azetidine scaffold.

Table 2: Selected Therapeutic Claims for Azetidine Derivatives in Patent Literature

Patent/PublicationTherapeutic AreaClaimed Mechanism/Use
EP0299513A1 Central Nervous SystemTreatment of memory and learning disorders; modulation of excitatory amino acid receptors. google.com
US9139593B2 Inflammation, Pain, Metabolic SyndromesInhibition of Soluble Epoxide Hydrolase (sEH) for treating respiratory disorders, neuropathic pain, and metabolic syndromes. google.com
US 2005/0256310 A1 Metabolic DisordersTreatment of diabetes and related conditions through inhibition of dipeptidyl peptidase-IV (DPP-IV). googleapis.com
WO/2025/016379 Inflammatory & Autoimmune DiseasesRegulation of type I interferon secretion via inhibition of the cGAS/STING signaling pathway. wipo.int
J. Med. Chem. (2020) OncologyPotent and selective inhibition of STAT3 for use as anticancer agents. acs.org
IL316787A Central Nervous SystemUse in the treatment of central nervous system disorders. google.com

Future Research Directions and Current Challenges in 3 2 Chlorophenoxy Azetidine Research

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of azetidines has traditionally relied on methods that can be resource-intensive and generate significant waste. magtech.com.cn Future research is increasingly focused on developing more environmentally benign and sustainable synthetic routes. Key areas of advancement include:

Catalytic Methods: There is a growing emphasis on using catalytic amounts of reagents to promote azetidine (B1206935) ring formation, moving away from stoichiometric reagents. Lanthanide(III) triflates, for instance, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of epoxides to yield azetidines. frontiersin.org Photo-induced copper catalysis represents another modern approach, enabling the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines under mild conditions. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and sustainability. nih.govlookchem.com The development of flow processes for the synthesis of 3-substituted azetidines allows for the safe handling of reactive intermediates at higher temperatures than in traditional batch processing, improving efficiency and reducing waste. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is an example of a highly atom-economical method for constructing the azetidine ring. researchgate.net Recent advances have enabled this reaction using visible light, further enhancing its green credentials. rsc.org

Synthetic Strategy Key Features Sustainability Advantage
La(OTf)₃-Catalyzed AminolysisUses catalytic lanthanides for epoxide ring-opening. frontiersin.orgReduces need for stoichiometric reagents. frontiersin.org
Photo-induced Copper CatalysisVisible-light-mediated [3+1] radical cyclization. nih.govUses light as a renewable energy source, operates under mild conditions. nih.gov
Continuous Flow SynthesisUtilizes microreactors for continuous production. nih.govImproved heat transfer, safer handling of reactive intermediates, reduced solvent usage. nih.govlookchem.com
Aza Paternò-Büchi Reaction[2+2] cycloaddition of imines and alkenes. researchgate.netHigh atom economy, maximizing efficiency. researchgate.net

Exploration of Novel Biological Activities and Identification of Undiscovered Molecular Targets

While the azetidine scaffold is present in numerous bioactive compounds, the full biological potential of 3-(2-Chlorophenoxy)azetidine derivatives remains largely unexplored. Future research should focus on screening this class of compounds against a wide array of biological targets to uncover new therapeutic applications.

Current research has shown that various azetidine derivatives possess significant biological activities. For example, certain 3-chloro-azetidin-2-one derivatives, which share the four-membered ring structure, have demonstrated antiproliferative activity against human breast cancer cell lines. nih.gov Other derivatives have been synthesized and evaluated for antibacterial, antifungal, and antitubercular activities. acgpubs.org The 2-oxo-azetidine core is a well-established pharmacophore in β-lactam antibiotics. acgpubs.orgjmchemsci.com

The exploration for novel activities should involve:

High-Throughput Screening (HTS): Screening diverse libraries based on the this compound scaffold against panels of receptors, enzymes, and ion channels.

Phenotypic Screening: Assessing the effects of these compounds in cell-based assays to identify novel biological effects without a preconceived molecular target.

Target Identification and Validation: Once a biological activity is identified, subsequent studies will be crucial to determine the specific molecular target and mechanism of action, which remains a significant challenge in drug discovery.

Advancements in Computational Design for Expedited Drug Discovery Processes

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the this compound scaffold, these methods can be applied to:

Virtual Screening: In silico screening of large virtual libraries of derivatives to prioritize compounds for synthesis and biological testing. This approach has been successfully used to design analogs of natural products and other complex molecules. mdpi.com

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, computational docking can be used to predict the binding mode and affinity of this compound analogs. This allows for the rational design of modifications to improve potency and selectivity.

Pharmacophore Modeling: Developing a pharmacophore model based on known active compounds to guide the design of new molecules with similar biological activity.

Predictive Modeling: Using machine learning and artificial intelligence to build models that can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of virtual compounds, thereby reducing late-stage attrition in drug development. nih.gov

Computational approaches can significantly reduce the time and cost associated with identifying and optimizing lead compounds. unimi.itnih.gov

Overcoming Synthetic Challenges in Accessing Densely Functionalized Azetidine Derivatives

The synthesis of azetidines is inherently challenging due to the significant ring strain (approx. 25.4 kcal/mol) of the four-membered ring. rsc.org This strain makes the ring susceptible to cleavage, complicating synthetic manipulations. Key challenges that require further research include:

Ring Strain Management: Developing robust protecting group strategies and reaction conditions that are mild enough to preserve the strained azetidine core during multi-step syntheses. nih.govresearchgate.net

Stereocontrol: Establishing reliable methods for the stereoselective synthesis of substituted azetidines, as the stereochemistry of substituents often plays a critical role in biological activity.

Functionalization of the Azetidine Core: Creating efficient methods for the direct and selective functionalization of the azetidine ring at different positions. rsc.org While methods for C-H amination and other transformations exist, their scope and applicability to complex molecules can be limited. rsc.org

Access to Diverse Building Blocks: The synthesis of complex, densely functionalized azetidines often requires access to appropriately substituted precursors, which may not be commercially available. nih.govnih.gov

Recent progress includes the development of methods for synthesizing spirocyclic, fused, and bridged ring systems from densely functionalized azetidine precursors. nih.govnih.gov However, a lack of efficient and general synthetic methods continues to hamper the broader incorporation of functionalized azetidines into pharmaceutical lead structures. researchgate.net

Synthetic Challenge Description Potential Solution / Research Direction
Ring StrainThe high strain energy of the four-membered ring makes it prone to undesired ring-opening reactions. rsc.orgDevelopment of mild reaction conditions, robust protecting groups, and late-stage functionalization strategies. nih.govresearchgate.net
StereoselectivityControlling the 3D arrangement of atoms is crucial for biological activity but difficult to achieve.Asymmetric catalysis, use of chiral auxiliaries, and development of stereospecific ring-forming reactions.
Ring FunctionalizationDirect and selective introduction of substituents onto the azetidine core is challenging. rsc.orgExploration of novel C-H activation/amination reactions and strain-release functionalization strategies. rsc.org
Precursor AvailabilityLack of commercially available, complex azetidine building blocks. nih.govDevelopment of scalable and efficient routes to key azetidine intermediates. nih.gov

Rational Design and Synthesis of Diverse Compound Libraries Based on the this compound Scaffold

To fully explore the therapeutic potential of this compound, the rational design and synthesis of diverse compound libraries are essential. Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally complex and diverse molecules to probe biological space. nih.gov

Future efforts in this area should focus on:

Scaffold Decoration: Developing a range of synthetic methodologies to introduce diverse substituents at multiple positions of the this compound scaffold. This includes modifications to the azetidine nitrogen, the phenoxy ring, and potentially the azetidine ring itself.

Solid-Phase Synthesis: Adapting synthetic routes to solid-phase methodologies to enable the rapid and efficient parallel synthesis of large numbers of compounds. The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been successfully demonstrated. nih.govoregonstate.edubroadinstitute.org

Property-Based Design: Designing libraries with physicochemical properties optimized for specific therapeutic areas, such as central nervous system (CNS) disorders, which require molecules capable of crossing the blood-brain barrier. nih.govnih.gov This involves careful selection of building blocks to control parameters like molecular weight, lipophilicity, and polar surface area.

Integration with Computational Tools: Using computational design to guide the selection of building blocks and reaction pathways to maximize the diversity and drug-likeness of the resulting compound library. nih.gov

By systematically exploring the chemical space around the this compound core, researchers can identify novel structure-activity relationships and develop new lead compounds for a variety of diseases.

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